molecular formula C18H21N5O2S B2631603 N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034562-63-3

N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2631603
CAS RN: 2034562-63-3
M. Wt: 371.46
InChI Key: VMHQSWHWKXYSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a bipyridine moiety, an imidazole ring, and a sulfonamide group . Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are known for their use in some types of antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and imidazole rings, and the introduction of the sulfonamide group . The exact synthesis route would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the sulfonamide group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Ligands in Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination properties make them valuable for stabilizing metal complexes and facilitating various reactions. Specifically, this compound can act as a bidentate ligand, forming stable complexes with metals such as palladium, platinum, and ruthenium. These complexes find applications in cross-coupling reactions, C-H activation, and other catalytic processes .

Photosensitizers

Bipyridine-based compounds exhibit excellent photophysical properties, making them suitable as photosensitizers. These molecules can absorb light and transfer energy efficiently, which is crucial for applications such as photodynamic therapy (PDT) and solar energy conversion. Researchers have explored their use in PDT for cancer treatment and in dye-sensitized solar cells .

Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecular entities through non-covalent interactions. Bipyridine derivatives contribute to the construction of intricate supramolecular architectures. These assemblies can be used for drug delivery, molecular recognition, and nanoscale materials. By incorporating this compound, researchers can design functional supramolecular systems with tailored properties .

Viologens

Viologens are redox-active compounds with two pyridinium rings connected by a bridge. Bipyridine-based viologens exhibit reversible redox behavior, making them useful in electrochromic devices, sensors, and batteries. Their ability to undergo rapid electron transfer reactions allows for applications in energy storage and electrochemical sensing .

Biologically Active Molecules

While the specific biological activity of this compound remains an area of ongoing research, its structural features suggest potential applications. Bipyridine derivatives have been explored as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Further studies are needed to uncover its precise biological targets and therapeutic effects .

Other Innovative Techniques

Beyond the mentioned fields, researchers have investigated alternative synthetic pathways for bipyridine derivatives. These include methods involving sulfur and phosphorous compounds. Exploring these innovative techniques may lead to novel applications or improved synthetic routes .

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on how it interacts with biological molecules. For example, some sulfonamides inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity under various conditions, its potential biological activity, and its physical and chemical properties .

properties

IUPAC Name

1-methyl-2-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-13(2)18-22-17(12-23(18)3)26(24,25)21-10-14-6-8-20-16(9-14)15-5-4-7-19-11-15/h4-9,11-13,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHQSWHWKXYSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.